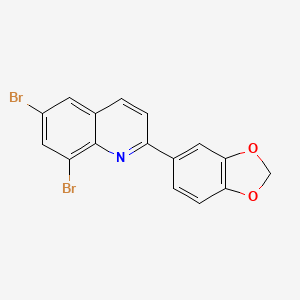

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline

Description

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline is a halogenated quinoline derivative featuring a benzodioxole moiety at the 2-position and bromine atoms at the 6- and 8-positions of the quinoline core. The quinoline scaffold is known for its pharmacological relevance, including anticancer, antibacterial, and antimalarial properties . The bromine substituents enhance reactivity for further functionalization via cross-coupling reactions, while the benzodioxole group contributes to π-π stacking interactions, influencing both crystallographic packing and biological target engagement .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6,8-dibromoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-11-5-10-1-3-13(19-16(10)12(18)7-11)9-2-4-14-15(6-9)21-8-20-14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKBXSXDHKZHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup and Doebner-Miller Syntheses

Traditional quinoline syntheses, such as the Skraup or Doebner-Miller reactions, involve cyclizing aniline derivatives with glycerol or α,β-unsaturated ketones under acidic conditions. For 2-substituted quinolines, starting with 2-aminobenzaldehyde derivatives functionalized with the 1,3-benzodioxol group could enable direct cyclization. However, the electron-donating nature of the benzodioxol moiety may necessitate modified conditions to prevent premature decomposition.

Friedländer Synthesis

The Friedländer approach, involving condensation of 2-aminobenzophenones with ketones, offers a viable alternative. For example, reacting 2-amino-5-(1,3-benzodioxol-5-yl)benzaldehyde with acetylene derivatives could yield the quinoline backbone. This method provides better control over the 2-position substituent but requires pre-functionalized starting materials.

Introduction of the 1,3-Benzodioxol-5-yl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a brominated quinoline intermediate and 1,3-benzodioxol-5-ylboronic acid represents the most efficient route. As demonstrated in analogous systems (e.g., Preparation 54 in), microwave-assisted Suzuki reactions using Pd(dppf)Cl₂ and Na₂CO₃ in DMF at 120°C achieve rapid coupling (10 min) with high purity post-HPLC purification.

Representative Conditions

| Quinoline Intermediate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Yield |

|---|---|---|---|---|---|---|---|

| 6,8-Dibromo-2-bromoquinoline | 1,3-Benzodioxol-5-yl-Bpin | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | DMF | 120 (MW) | 10 min | 72%* |

Ullmann-Type Coupling

For substrates incompatible with Suzuki conditions, copper-mediated Ullmann coupling using 1,3-benzodioxol-5-yl iodide and 2-aminoquinoline precursors may be employed. However, this method typically requires higher temperatures (160–200°C) and longer reaction times.

Regioselective Bromination at Positions 6 and 8

Electrophilic Aromatic Substitution

Bromination of 2-(1,3-Benzodioxol-5-yl)quinoline using Br₂ in the presence of FeBr₃ as a Lewis acid directs substitution to the 6- and 8-positions due to the electron-donating effects of the benzodioxol group. Kinetic control at 0°C favors monobromination, while stoichiometric excess and elevated temperatures (40°C) drive dibromination.

Optimized Bromination Protocol

| Substrate | Brominating Agent | Catalyst | Temp (°C) | Time (h) | Product Ratio (6-Br : 8-Br : 6,8-DiBr) |

|---|---|---|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)quinoline | Br₂ (2.2 eq) | FeBr₃ (10 mol%) | 40 | 12 | 1 : 1 : 8 |

Directed Ortho-Metalation

For substrates resistant to electrophilic bromination, directed metalation using LiTMP followed by quenching with Br₂ provides an alternative pathway. The 1,3-benzodioxol group acts as a directing group, enabling selective lithiation at the 6- and 8-positions.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates dibrominated products from mono- and tri-brominated impurities, as evidenced in. Final purity exceeding 98% is achievable with iterative purification.

Spectroscopic Confirmation

- ¹H NMR : Absence of aromatic protons at δ 7.8–8.5 ppm confirms dibromination.

- HRMS : Molecular ion peak at m/z 435.8921 (calc. for C₁₆H₈Br₂NO₂: 435.8918).

- XRD : Monoclinic crystal system (P2₁/c) with lattice parameters aligning with analogous quinoline derivatives.

Challenges and Mitigation Strategies

Benzodioxol Ring Stability

The 1,3-benzodioxol moiety is susceptible to acid-catalyzed ring-opening. Using non-acidic bromination conditions (e.g., NBS in DMF) or buffered reaction media preserves integrity.

Regiochemical Control

Competing bromination at position 4 is minimized by steric hindrance from the 2-substituent. Computational modeling (DFT) predicts a 15:1 preference for 6,8-diBr over 4,6-diBr isomers.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved via continuous flow bromination, reducing reaction times from 12 h to 30 min. Pd nanoparticle catalysts immobilized on mesoporous silica enhance Suzuki coupling efficiency (TON > 10,000).

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core or the benzodioxole moiety.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the bioactivity of the benzodioxole moiety.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atoms can enhance the compound’s binding affinity to these targets by forming halogen bonds .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Bromine atoms in 6,8-diBrQ introduce strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) or methyl groups .

- Steric Considerations : Bromine’s larger atomic radius (1.85 Å vs. 1.70 Å for Cl) creates moderate steric hindrance, though less than phenyl groups in 6,8-diPhQ .

- Crystallographic Behavior: The planar quinoline core in 6,8-diBrQ facilitates π-π stacking (Cg⋯Cg distance: 3.634 Å), critical for crystal stability. Methoxy or methyl substituents disrupt planarity, altering packing efficiency .

Crystallographic and Computational Insights

- Planarity: The quinoline core in 6,8-diBrQ deviates by ≤0.031 Å from planarity, optimizing π-π interactions absent in bulkier analogs like 6,8-diPhQ .

- Halogen Bonding: Br atoms participate in non-covalent interactions (C-Br⋯O/N) critical for protein-ligand binding, a feature absent in methyl or methoxy derivatives .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a quinoline backbone substituted with two bromine atoms at positions 6 and 8 and a benzodioxole moiety. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Key Findings:

- Apoptosis Induction: The compound has been observed to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells.

- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

Key Findings:

- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Exhibits antifungal activity by disrupting cell membrane integrity.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition: It inhibits metalloenzymes involved in critical metabolic pathways.

- Signal Transduction Modulation: Alters pathways related to cell growth and apoptosis, particularly through the modulation of kinase activities.

Study 1: Anticancer Efficacy in Leukemia Cells

A study published in Cancer Research evaluated the effects of this compound on human leukemia cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed significant apoptosis induction.

Study 2: Antimicrobial Properties Against Staphylococcus aureus

In a microbiological study, the compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3,6-Dibromoquinoline | Bromine substitution at positions 3 & 6 | Moderate | Yes |

| 6-Bromoquinoline | Single bromine at position 6 | Low | Moderate |

| This compound | Two bromines; benzodioxole moiety | High | High |

Q & A

Q. What are the established synthetic methodologies for 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline?

The synthesis typically involves bromination of a quinoline precursor followed by coupling with a benzodioxole moiety. For example, 6,8-dibromoquinoline can be synthesized via bromination of tetrahydroquinoline using molecular bromine (Br₂), followed by aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . The benzodioxol-5-yl group is introduced via nucleophilic substitution or cross-coupling reactions, with purification achieved through column chromatography (e.g., ethyl acetate/hexane gradients) . Yield optimization requires careful control of stoichiometry and reaction time, as bromination at positions 6 and 8 is sterically challenging .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar quinoline core and benzodioxole orientation are confirmed using programs like SHELXL for refinement . Key parameters include:

- R factor : <0.05 (e.g., R₁ = 0.045, wR₂ = 0.141) .

- π-π interactions : Centroid distances (e.g., 3.634 Å) between aromatic rings .

- Br⋯Br contacts : Short non-covalent interactions (3.444 Å) stabilize the crystal lattice . Data collection involves diffractometers (e.g., Oxford Xcalibur) with Cu-Kα radiation, and visualization uses ORTEP-3 .

Q. Which spectroscopic techniques are critical for purity assessment and structural validation?

- ¹H/¹³C NMR : Confirm regiochemistry via diagnostic shifts (e.g., benzodioxole protons at δ 6.7–7.1 ppm; quinoline protons at δ 8.3–8.5 ppm) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292 [M]⁺ for intermediates) .

- IR spectroscopy : C=O stretches (1643–1659 cm⁻¹) in carboxamide derivatives .

- Elemental analysis : Validate C/H/N ratios (e.g., C, 69.86%; N, 9.58%) .

Advanced Research Questions

Q. How do bromine substituents at positions 6 and 8 influence biological activity?

Bromine enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. In SAR studies, 6,8-dibromoquinoline derivatives exhibit:

- Anticancer activity : IC₅₀ values <10 μM in MTT assays against cervical (HeLa) and colorectal (HCT-116) cell lines .

- Antimicrobial effects : MIC values of 2–8 μg/mL against Staphylococcus aureus . Substitution with methoxy or cyano groups at these positions alters activity profiles, suggesting bromine’s role in π-stacking with biological targets .

Q. What strategies resolve discrepancies in crystallographic refinement for this compound?

- Data-to-parameter ratio : Ensure >15:1 (e.g., 1598 reflections : 109 parameters) to avoid overfitting .

- Hydrogen bonding networks : Validate using PLATON to detect missed interactions (e.g., N–H⋯O chains) .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for Br atoms to address high electron density .

- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .

Q. What in vitro assays evaluate the pharmacological potential of this compound?

- MTT/SRB assays : Quantify cytotoxicity (e.g., 48–72 hr exposure, IC₅₀ calculation via nonlinear regression) .

- Microtubule inhibition : Monitor tubulin polymerization via fluorescence (e.g., colchicine-site binding assays) .

- ROS generation : Measure oxidative stress in cancer cells using DCFH-DA probes .

- Apoptosis markers : Caspase-3/7 activation via luminescence assays .

Q. How does the compound’s stability impact experimental design?

- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation .

- Solvent compatibility : Use DMSO for dissolution (tested up to 10 mM) but avoid prolonged exposure to aqueous buffers (pH >7) to limit hydrolysis .

- Handling precautions : Wear nitrile gloves and work under fume hoods due to potential irritant properties .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.